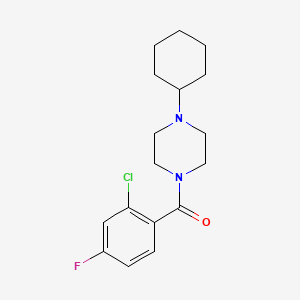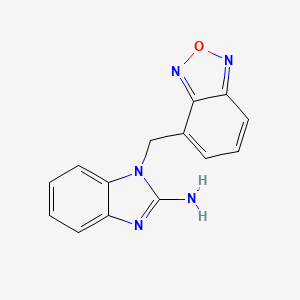![molecular formula C17H11Cl2NO5 B5361126 3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)
3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid, also known as BDA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BDA belongs to the class of acrylic acid derivatives and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
作用機序
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound can also activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This compound can also scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to protect neurons from damage induced by oxidative stress and inflammation. This compound has also been found to possess anti-cancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for in vitro studies. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of the molecular mechanisms underlying the therapeutic effects of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in animal models and humans. Finally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of novel therapeutic agents.
合成法
3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with 1,3-benzodioxole followed by the addition of acryloyl chloride. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. This compound has also been found to possess antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress. In addition, this compound has been shown to possess neuroprotective properties and can protect neurons from damage induced by oxidative stress and inflammation.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO5/c18-10-2-3-11(12(19)7-10)16(21)20-13(17(22)23)5-9-1-4-14-15(6-9)25-8-24-14/h1-7H,8H2,(H,20,21)(H,22,23)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNQYVHJZSVPAH-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361056.png)
![1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5361057.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)


![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)


![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)